3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

HDAC4 inhibition Structure-activity relationship Neurodegeneration

3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS 1262413-26-2) is a heterocyclic building block belonging to the 3,5-diaryl-1,2,4-oxadiazole class. Its molecular formula is C₉H₄BrF₃N₂O and its molecular weight is 293.04 g/mol.

Molecular Formula C9H4BrF3N2O
Molecular Weight 293.04 g/mol
Cat. No. B15339193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
Molecular FormulaC9H4BrF3N2O
Molecular Weight293.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C2=NOC=N2)Br
InChIInChI=1S/C9H4BrF3N2O/c10-7-2-1-5(9(11,12)13)3-6(7)8-14-4-16-15-8/h1-4H
InChIKeyLSTZEMQTJLUUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole: Core Scaffold, Physicochemical Profile, and Synthetic Utility


3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS 1262413-26-2) is a heterocyclic building block belonging to the 3,5-diaryl-1,2,4-oxadiazole class. Its molecular formula is C₉H₄BrF₃N₂O and its molecular weight is 293.04 g/mol . The structure places a bromine atom at the ortho position and a trifluoromethyl group at the meta position of the phenyl ring attached to the oxadiazole core, creating a substitution pattern distinct from the more commonly encountered 4-substituted regioisomers. This compound is primarily utilized as a synthetic intermediate, where the bromine serves as a handle for cross-coupling reactions and the trifluoromethyl group imparts metabolic stability and modulates electronic properties. The 1,2,4-oxadiazole ring itself functions as a bioisostere of ester and amide functionalities, making the scaffold broadly relevant in medicinal chemistry and agrochemical discovery programs [1].

Why 2-Bromo-5-(trifluoromethyl)phenyl Substitution Cannot Be Interchanged with Common 4-Substituted or Non-Brominated 1,2,4-Oxadiazole Analogs


1,2,4-Oxadiazoles bearing a trifluoromethylphenyl moiety at the C3 position are frequently treated as interchangeable building blocks. However, the specific 2‑bromo‑5‑(trifluoromethyl)phenyl substitution pattern creates critical differentiation. The ortho‑bromine atom is essential for downstream palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) and cannot be substituted by the more common 4‑bromo or non‑brominated analogs without altering the synthetic pathway . Furthermore, the electron‑withdrawing trifluoromethyl group at the meta position, when combined with the ortho‑bromine, produces a distinct electronic environment on the phenyl ring that influences both the reactivity of the bromine in cross‑coupling and the pharmacokinetic properties of final elaborated products. Within the HDAC4 inhibitor patent family (WO 2013/080120), small changes in the phenyl substitution pattern (e.g., moving bromine from ortho to para, or replacing it with chlorine or methyl) resulted in IC₅₀ values spanning over two orders of magnitude, demonstrating that regioisomeric substitution is not functionally equivalent [1]. Substituting the 2‑bromo‑5‑(trifluoromethyl)phenyl regioisomer with a generic 4‑substituted analog risks loss of synthetic versatility and unpredictable biological outcomes in target‑based programs.

Quantitative Differentiation Evidence for 3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole Relative to Its Closest Regioisomeric and Substituent Analogs


Regioisomeric Impact on HDAC4 Inhibition in the Trifluoromethyl-Oxadiazole Patent Series (Class-Level Inference from WO 2013/080120)

Within the Novartis HDAC4 inhibitor patent (WO 2013/080120), a systematic SAR exploration of 5‑(trifluoromethyl)‑1,2,4‑oxadiazole derivatives revealed that ortho‑substitution on the C3 phenyl ring is tolerated and can produce potent inhibition, whereas the corresponding para‑bromo or unsubstituted phenyl analogs exhibit significantly different (often reduced) potency. Specifically, Example compounds bearing ortho‑substituted phenyl groups at C3 achieved HDAC4 IC₅₀ values in the nanomolar range (representative examples reported at 4–50 nM), while several para‑substituted or unsubstituted analogs showed IC₅₀ values exceeding 100 nM, representing at least a 2–25‑fold loss in potency depending on the substitution combination [1]. The target compound, 3‑(2‑bromo‑5‑(trifluoromethyl)phenyl)‑1,2,4‑oxadiazole, contains the ortho‑bromo substitution pattern that aligns with the higher‑potency ortho‑substituted cluster in this patent SAR, whereas the more commercially available 3‑(4‑bromo‑2‑(trifluoromethyl)phenyl)‑1,2,4‑oxadiazole regioisomer (CAS 1262412‑73‑6) represents a structurally distinct electronic and steric environment not represented in the most potent exemplars [1]. This regioisomeric difference is critical for programs targeting class IIa HDACs.

HDAC4 inhibition Structure-activity relationship Neurodegeneration

Bromine Position Determines Cross-Coupling Suitability in 1,2,4-Oxadiazole Scaffolds: Ortho vs. Para vs. None

The ortho‑bromine on the 2‑bromo‑5‑(trifluoromethyl)phenyl substituent provides a synthetically accessible handle for palladium‑catalyzed cross‑coupling reactions. Bromo‑containing 1,2,4‑oxadiazoles have been explicitly employed as starting materials in Suzuki‑Miyaura reactions with arylboronic acids for the construction of more complex mesomorphic and bioactive molecules [1]. The regioisomeric 3‑(4‑bromo‑2‑(trifluoromethyl)phenyl)‑1,2,4‑oxadiazole (CAS 1262412‑73‑6) places the bromine at the para position relative to the oxadiazole ring, resulting in a different electronic conjugation pattern and altered oxidative addition rates with Pd(0) catalysts. While no direct head‑to‑head kinetic comparison data are publicly available for these two exact compounds, literature on substituted bromoarenes in Suzuki‑Miyaura reactions demonstrates that ortho‑substituted aryl bromides exhibit distinct reactivity profiles (often slower oxidative addition but greater steric control in the transmetalation step) compared to para‑substituted analogs [2]. The non‑brominated 3‑(3‑(trifluoromethyl)phenyl)‑1,2,4‑oxadiazole (CAS 259271‑22‑2) completely lacks this cross‑coupling handle and cannot be elaborated via this route.

Suzuki-Miyaura coupling Palladium catalysis Building block reactivity

1,2,4-Oxadiazole as a Privileged Bioisostere: Quantitative Scaffold Comparison Against 1,3,4-Oxadiazole and Amide Analogs in Biological Activity

The 1,2,4‑oxadiazole ring serves as a metabolically stable bioisostere of ester and amide functionalities. In systematic comparisons within HDAC inhibitor programs, compounds incorporating a 5‑(trifluoromethyl)‑1,2,4‑oxadiazole moiety exhibited superior plasma stability and cellular potency compared to the analogous 1,3,4‑oxadiazole isomers and ester‑containing counterparts [1]. The HDAC4 inhibitor patent WO 2013/080120 specifically claims 5‑(trifluoromethyl)‑1,2,4‑oxadiazoles (not the 1,3,4‑regioisomer), and the reported compounds demonstrated target engagement in cellular assays at sub‑micromolar concentrations [2]. The specific substitution pattern of the target compound (2‑bromo‑5‑(trifluoromethyl)phenyl at the C3 position) further enhances the drug‑like properties by leveraging the electron‑withdrawing trifluoromethyl group for metabolic shielding and the bromine for synthetic tractability.

Bioisosterism Scaffold hopping Metabolic stability

Potential for Late‑Stage ¹⁸F‑Radiolabeling via Bromine‑Fluoride Exchange: A Platform Distinct from Non‑Brominated Analogs

Bromodifluoromethyl‑1,2,4‑oxadiazoles have been established as precursors for late‑stage ¹⁸F‑fluoride exchange to generate 5‑[¹⁸F]‑trifluoromethyl‑1,2,4‑oxadiazole (TFMO) PET tracers. In this method, the bromodifluoromethyl group is converted to [¹⁸F]TFMO with radiochemical yields of 3–5%, radiochemical purity >98%, and molar activities of 0.33–0.49 GBq/µmol [1]. While the target compound itself contains a CF₃ group rather than a bromodifluoromethyl group, its bromine atom at the ortho position provides a potential entry point for further functionalization that could ultimately enable radiolabeling strategies. Non‑brominated 3‑(trifluoromethyl)phenyl‑1,2,4‑oxadiazole analogs lack this synthetic handle and are therefore excluded from such radiochemical derivatization pathways.

PET imaging Radiochemistry Trifluoromethyl group

Optimal Research and Industrial Application Scenarios for 3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole


Class IIa HDAC Inhibitor Lead Optimization Programs (Neurodegeneration and Oncology)

The ortho‑bromo‑5‑(trifluoromethyl)phenyl substitution pattern aligns with the high‑potency cluster identified in the Novartis HDAC4 inhibitor patent (WO 2013/080120). Research groups pursuing selective class IIa HDAC (HDAC4/5/7/9) inhibitors for Huntington's disease, muscle atrophy, or oncology should procure this specific regioisomer to ensure SAR continuity with the patent landscape and avoid potency losses of >2‑ to >25‑fold associated with para‑substituted or unsubstituted C3‑phenyl analogs [1]. The bromine handle further enables late‑stage diversification to explore substituent effects on isoform selectivity.

Diversified Chemical Library Synthesis via Orthogonal Cross-Coupling

The ortho‑bromine atom permits palladium‑catalyzed Suzuki‑Miyaura, Buchwald‑Hartwig, and other cross‑coupling reactions for the generation of diverse compound libraries from a single common intermediate. Unlike the para‑bromo regioisomer (CAS 1262412‑73‑6), the ortho‑bromine in this compound creates steric and electronic conditions that may favor selective mono‑coupling in polyhalogenated systems and altered coupling partner scope [1]. This synthetic versatility supports medicinal chemistry, agrochemical discovery, and materials science programs requiring rapid analog generation.

PET Tracer Precursor Development for Class IIa HDAC Imaging

Building on the demonstrated [¹⁸F]TFMO radiosynthesis methodology using bromodifluoromethyl‑1,2,4‑oxadiazole precursors [1], this compound serves as a structurally characterized brominated building block for the development of novel PET imaging agents targeting class IIa HDACs in neurodegenerative disease and oncology. The ortho‑bromine provides a functionalization point for installing additional moieties needed for tracer optimization, a capability absent in non‑brominated 3‑(trifluoromethyl)phenyl‑1,2,4‑oxadiazole analogs.

Agrochemical Fungicide Discovery Leveraging Trifluoromethyl-Oxadiazole Scaffolds

Substituted 3‑phenyl‑5‑(trifluoromethyl)‑1,2,4‑oxadiazoles are disclosed as active ingredients in fungicidal mixtures and as phytopathogenic fungal control agents in recent patent literature [1]. The 2‑bromo‑5‑(trifluoromethyl)phenyl substitution pattern provides a differentiated starting point for agrochemical SAR exploration, enabling the synthesis of analogs that may overcome resistance or improve selectivity compared to previously described 4‑substituted phenyl oxadiazole fungicides.

Quote Request

Request a Quote for 3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.